molecular formula C20H24O3 B14874005 (7AS,10aS)-5-isopropyl-1,9,9-trimethyl-7a,8,9,10a-tetrahydrobenzo[de]furo[3,2-b]chromen-6-ol

(7AS,10aS)-5-isopropyl-1,9,9-trimethyl-7a,8,9,10a-tetrahydrobenzo[de]furo[3,2-b]chromen-6-ol

Cat. No.: B14874005
M. Wt: 312.4 g/mol
InChI Key: WIXCPTLCMKUWBG-KBXCAEBGSA-N
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Description

This compound belongs to the class of polycyclic aromatic heterocycles, featuring a fused benzofurochromenol scaffold with isopropyl, methyl, and hydroxyl substituents. Its structure combines a tetrahydrobenzo[de]furo[3,2-b]chromen system, which imparts unique steric and electronic properties.

Properties

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

(10S,14S)-8,12,12-trimethyl-3-propan-2-yl-11,15-dioxatetracyclo[7.6.1.05,16.010,14]hexadeca-1(16),2,4,6,8-pentaen-2-ol

InChI

InChI=1S/C20H24O3/c1-10(2)13-8-12-7-6-11(3)15-16(12)19(17(13)21)22-14-9-20(4,5)23-18(14)15/h6-8,10,14,18,21H,9H2,1-5H3/t14-,18+/m0/s1

InChI Key

WIXCPTLCMKUWBG-KBXCAEBGSA-N

Isomeric SMILES

CC1=C2[C@H]3[C@H](CC(O3)(C)C)OC4=C2C(=CC(=C4O)C(C)C)C=C1

Canonical SMILES

CC1=C2C3C(CC(O3)(C)C)OC4=C2C(=CC(=C4O)C(C)C)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Salprionin involves several steps, starting from readily available precursors. The exact synthetic route can vary, but it generally includes the following steps:

    Formation of the Core Structure: The core structure of Salprionin is synthesized through a series of reactions, including condensation and cyclization reactions.

    Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical structure. This may involve oxidation, reduction, and substitution reactions.

    Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.

Industrial Production Methods

In industrial settings, the production of Salprionin is scaled up using optimized reaction conditions and efficient purification methods. High-speed counter-current chromatography (HSCCC) coupled with evaporative light scattering detector (ELSD) is often used for the separation and purification of Salprionin .

Chemical Reactions Analysis

Types of Reactions

Salprionin undergoes various chemical reactions, including:

    Oxidation: Salprionin can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Salprionin can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using halogenating agents like N-bromosuccinimide (NBS).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Salprionin may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Salprionin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Salprionin involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating certain enzymes, receptors, or signaling pathways. The exact mechanism can vary depending on the specific application and context in which Salprionin is used .

Comparison with Similar Compounds

Core Structural Differences

The target compound’s benzofurochromenol core differs from carbazoles (e.g., compounds 7b, 9a–c in ) in oxygen substitution and ring fusion. Carbazoles feature a central pyrrole ring fused to two benzene rings, whereas the target compound includes a furan and chromene system. This distinction influences electronic properties: the benzofurochromenol’s oxygen-rich structure may enhance polarity and π-conjugation compared to carbazoles’ nitrogen-centered systems.

Substituent Effects on Physicochemical Properties

Compound Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Spectral Features (IR/NMR/MS)
Target Compound Benzofurochromenol 5-isopropyl, 6-OH, 1,9,9-CH3 ~312.4 Not reported Broad IR ~3300 cm⁻¹ (OH); δ ~6.5–7.5 ppm (aromatic H)
1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b) Carbazole 3-NO2, 6-(2’-F-5’-OCH3), 1,4-CH3 364.36 240 IR 3309 cm⁻¹ (NH); MS (ESI+): m/z 364 (M++1)
6-(4’-Methoxy-phenyl)-1,4-dimethyl-9-tert-butoxycarbonyl-9H-carbazole (9b) Carbazole 6-(4’-OCH3), 1,4-CH3, 9-Boc 401.46 122 MS (EI): m/z 401 (M+•), 271 (M+•-OCH3-CO2tBu)

Key Observations:

  • Hydroxyl vs.
  • Steric Effects: The isopropyl group in the target compound introduces greater steric hindrance than the smaller substituents (e.g., methyl, methoxy) in carbazoles, which may influence reactivity or binding interactions.
  • Thermal Stability: Carbazole derivatives like 7b exhibit higher melting points (240°C) compared to the target compound (estimated lower due to flexible tetrahydro ring), suggesting differences in crystallinity .

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